

# Introduction: A Promising Broad-Spectrum Antiviral

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GC376 is a broad-spectrum, preclinical dipeptide-based protease inhibitor that has emerged as a significant candidate in the fight against coronaviruses.[1] Initially developed for feline infectious peritonitis (FIP), a fatal coronavirus disease in cats, its potent mechanism of action has led to its investigation as a potential therapeutic for human coronaviruses, including SARS-CoV-2, the virus responsible for COVID-19.[1][2] GC376 functions as a prodrug of the active aldehyde compound, GC373.[1][2][3][4] It targets the highly conserved main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1][5][6] This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GC376 for both veterinary and human applications.

### **Discovery and Chemical Origins**

The development of GC376 originated from research into inhibitors for the norovirus 3C protease.[4] Scientists synthesized a series of functionalized dipeptide and tripeptide aldehyde transition state inhibitors designed to block this key viral enzyme.[4] Among these, the dipeptidyl aldehyde GC373 proved effective. GC376 was subsequently developed by reacting GC373 with sodium bisulfite (NaHSO3), creating a more stable bisulfite adduct.[4]

This modification serves a dual purpose: it enhances the compound's stability and solubility while acting as a prodrug.[2][3][7] Upon administration, GC376 is designed to convert back to its active aldehyde form, GC373, which can then exert its inhibitory effect on the target protease.[3][4][7] This structure-guided design was later adapted to combat coronaviruses like MERS-CoV, given the structural similarities among viral proteases.[8][9][10] In 2018, Anivive



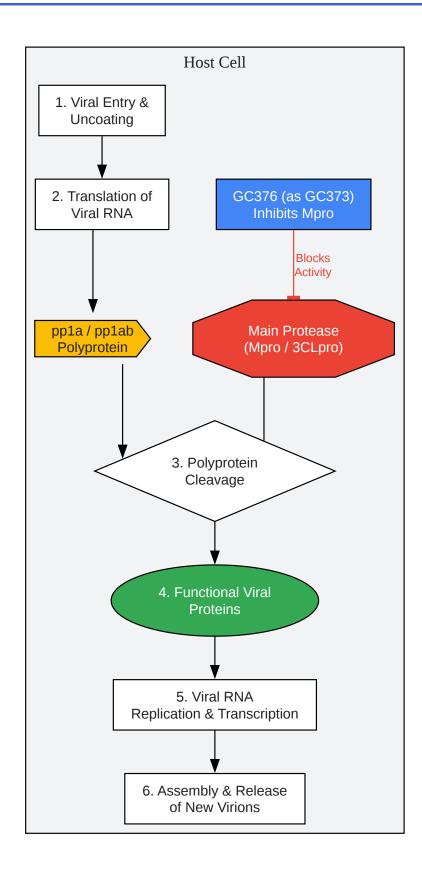
Lifesciences licensed the worldwide patent rights to GC376 from Kansas State University to develop it for therapeutic uses.[2][11][12]

### **Mechanism of Action: Halting Viral Replication**

The antiviral activity of GC376 stems from its potent inhibition of the coronavirus main protease (Mpro or 3CLpro).[1] This enzyme plays a critical role in the viral life cycle by cleaving large polyproteins (pp1a and pp1ab) translated from the viral RNA into functional, individual proteins required for viral replication and transcription.[1][5]

Upon administration, the prodrug GC376 converts to the active aldehyde GC373.[2] The aldehyde "warhead" of GC373 then forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2][13] This binding event blocks the enzyme's function, preventing the processing of the viral polyproteins and effectively halting the replication machinery.[3][6] The Mpro active site is highly conserved across a wide range of coronaviruses, which explains the broad-spectrum activity of GC376 against viruses like FIPV, SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][14]





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**Caption:** Coronavirus Replication Cycle and GC376 Inhibition Point.



# Preclinical Development Feline Infectious Peritonitis (FIP)

GC376 first demonstrated significant therapeutic promise in the treatment of Feline Infectious Peritonitis (FIP), a previously untreatable and fatal disease in cats caused by a feline coronavirus (FCoV).

- Initial Studies: Early in vitro research confirmed that GC376 was highly active against FIPV.
   [15] Subsequent experimental studies in cats infected with FIPV showed that treatment with GC376 could reverse the progression of the disease, leading to a rapid improvement in condition and full recovery in many cases.
   [3][4][15]
- Field Trial: A pivotal field study was conducted on client-owned cats with naturally occurring
  FIP. The trial demonstrated that GC376 was effective and well-tolerated, with 19 out of 20
  cats showing rapid remission of clinical signs within two weeks of starting treatment.[16] The
  study concluded that GC376 showed great promise, especially for cats with non-neurologic
  forms of FIP, and paved the way for targeted antiviral drug therapy for the disease.[16][17]
  However, side effects such as transient stinging at injection sites and abnormal eruption of
  permanent teeth in juvenile cats were noted.[1]

### **Human Coronaviruses (including SARS-CoV-2)**

The success of GC376 in treating FIP, combined with its broad-spectrum activity, made it a prime candidate for repurposing against human coronaviruses.

- In Vitro Efficacy: Laboratory studies confirmed that GC376 and its active form GC373 are
  potent inhibitors of the Mpro from SARS-CoV, MERS-CoV, and SARS-CoV-2.[1] The
  compound effectively blocks viral replication in cell cultures with a high therapeutic index.[1]
   [18]
- In Vivo Mouse Models: The efficacy of GC376 against SARS-CoV-2 was evaluated in vivo using the K18-hACE2 transgenic mouse model, which is susceptible to severe COVID-19.[5] [19] While the treatment did not significantly improve overall clinical symptoms or survival rates, it led to positive virological and pathological outcomes.[5][19] Specifically, GC376-treated mice showed milder tissue lesions, reduced inflammation, and significantly lower viral loads, particularly a 5-log reduction in the brain.[5][20] These findings support GC376 as a



promising lead candidate for further development to treat SARS-CoV-2 infections.[5][19][20] [21]

 Regulatory Steps: Based on promising preclinical data, Anivive Lifesciences filed a pre-Investigational New Drug (pIND) request with the U.S. Food and Drug Administration (FDA) to explore the use of GC376 for treating COVID-19 in humans.[11][18]

### **Quantitative Data**

**Table 1: In Vitro Activity of GC376 Against** 

Coronaviruses

| Virus              | Assay Type           | Cell Line | Measureme<br>nt | Value              | Reference |
|--------------------|----------------------|-----------|-----------------|--------------------|-----------|
| SARS-CoV-2         | Cytopathic<br>Effect | Vero E6   | EC50            | 3.37 μΜ            | [1]       |
| SARS-CoV-2         | Mpro<br>Inhibition   | -         | IC50            | 0.03–0.16 μΜ       | [14]      |
| SARS-CoV-2         | Cytopathic<br>Effect | -         | CC50            | > 100 μM           | [14]      |
| FIPV               | Mpro<br>Inhibition   | -         | IC50            | Sub-<br>micromolar | [3]       |
| PEDV               | Mpro<br>Inhibition   | -         | IC50            | 0.49 to 4.35<br>μΜ | [10]      |
| Human CoV-<br>NL63 | Antiviral<br>Assay   | LLC-MK2   | EC50            | < 3 μΜ             | [22]      |
| Human CoV-<br>229E | Antiviral<br>Assay   | Huh7      | EC50            | < 3 μΜ             | [22]      |
| Human CoV-<br>OC43 | Antiviral<br>Assay   | НСТ-8     | EC50            | < 3 μΜ             | [22]      |

**Table 2: Pharmacokinetic Parameters of GC376 in Mice** 



| Parameter                                    | Value (Mean ± SD)    | Unit  |
|--|----------------------|-------|
| Administration Route                         | Intramuscular (i.m.) | -     |
| Dose   | 111                  | mg/kg |
| Tmax (Time to peak plasma level)             | 0.22 ± 0.07          | h     |
| Data from a study in SPF<br>BALB/c mice.[23] |                      |       |

# Experimental Protocols Protocol: In Vitro Plaque Reduction Assay

This protocol is a generalized representation of methods used to evaluate the antiviral efficacy of compounds like GC376.

- Cell Seeding: Vero E6 cells are seeded into 6-well plates and grown to form a confluent monolayer.
- Virus Preparation: A stock of SARS-CoV-2 is serially diluted in a serum-free medium.
- Infection: The cell culture medium is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS). The cells are then inoculated with the diluted virus and incubated for 1 hour to allow for viral adsorption.
- Compound Treatment: Following incubation, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., containing 2% carboxymethylcellulose) mixed with varying concentrations of GC376.
- Incubation: The plates are incubated for 3-5 days at 37°C with 5% CO2 to allow for plaque formation.
- Plaque Visualization and Counting: After incubation, the overlay medium is removed. The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The plaques (zones of cell death) are then counted.



 Data Analysis: The EC50 value (the concentration of the compound that inhibits plaque formation by 50% compared to the untreated virus control) is calculated using doseresponse curve analysis.[1]

### Protocol: In Vivo Efficacy in K18-hACE2 Mouse Model

This protocol outlines the key steps in the in vivo studies evaluating GC376 against SARS-CoV-2.[5][21]

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.
- Group Allocation: Mice are randomly allocated into groups: mock-challenged + vehicle, mock-challenged + GC376, SARS-CoV-2 challenged + vehicle, and SARS-CoV-2 challenged + GC376.
- Virus Challenge: Mice in the challenge groups are intranasally inoculated with a specific dose of SARS-CoV-2 (e.g., 1x10<sup>3</sup> or 1x10<sup>5</sup> TCID50/mouse). Mock-challenged groups receive PBS.
- Treatment Regimen: Treatment with GC376 (e.g., 40mg/kg/day, split into two daily intraperitoneal injections) or a vehicle control begins at a specified time post-infection (e.g., 24 hours). Treatment continues for a set duration (e.g., 7 days).
- Monitoring: All mice are monitored daily for clinical signs of disease, including weight loss,
   ruffled fur, and changes in posture or activity.
- Endpoint Analysis: Subsets of mice are euthanized at specific time points (e.g., 2 and 5 days post-challenge). Tissues (lungs, brain, etc.) are collected for analysis.
- Outcome Measures:
  - Viral Load: Viral RNA levels in tissues are quantified using RT-qPCR.
  - Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess tissue damage and inflammation.
  - Immunohistochemistry: Viral antigen presence in tissues is detected.

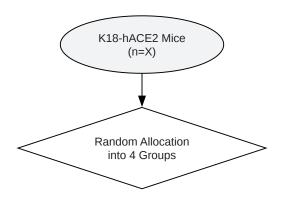




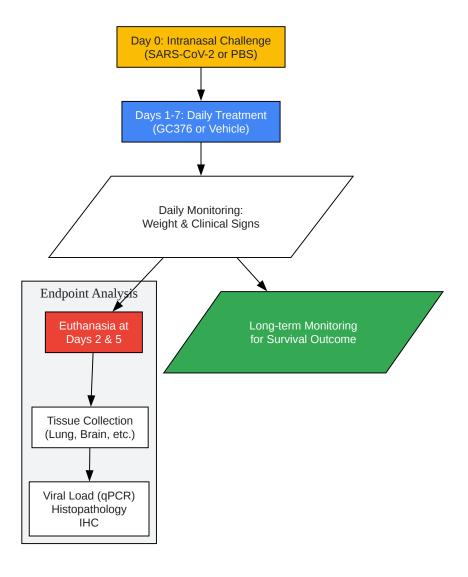


 Survival: A portion of the animals is monitored for the full study duration to assess overall survival.

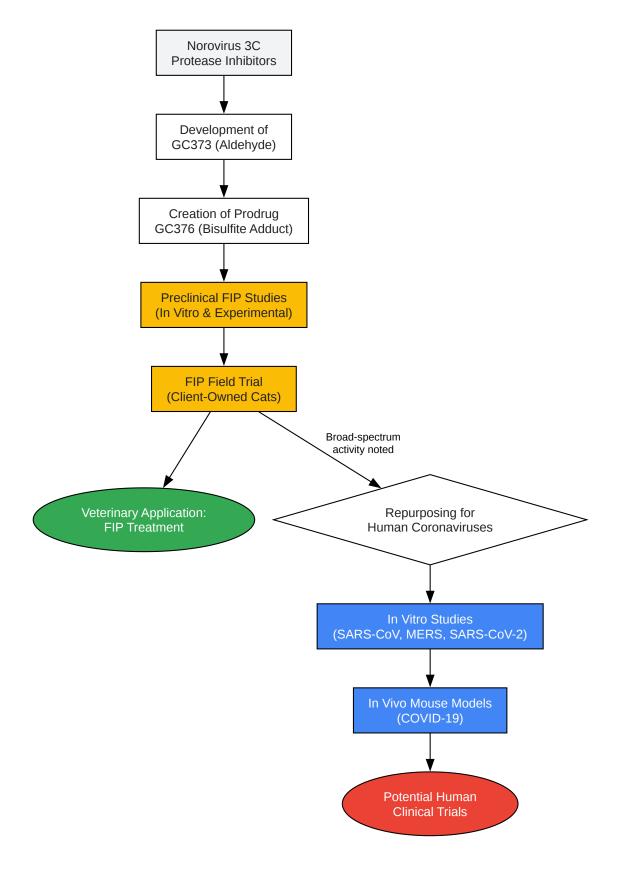




Group 1: Mock + Vehicle Group 2: Mock + GC376 Group 3: SARS-CoV-2 + Vehicle Group 4: SARS-CoV-2 + GC376







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